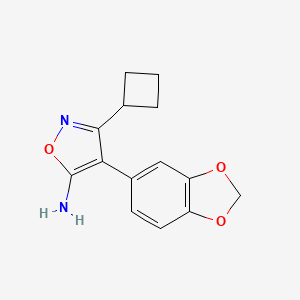

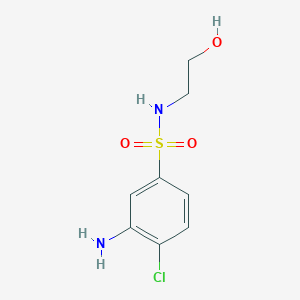

![molecular formula C12H17NO5S2 B1517527 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid CAS No. 1096935-50-0](/img/structure/B1517527.png)

3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid

Descripción general

Descripción

“3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid” is a chemical compound with the CAS Number: 1096935-50-0 . It has a molecular weight of 319.4 and its molecular formula is C12H17NO5S2 . It is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of thiophene derivatives, such as the compound , often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method for synthesizing aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a sulfonyl group attached to the thiophene ring, and a piperidine ring attached to the sulfonyl group . The piperidine ring carries a 2-hydroxyethyl group .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the available resources .Aplicaciones Científicas De Investigación

Hydrogen Bonding and Structural Analysis

A study by Smith, Wermuth, and Sagatys (2011) on the crystal structures of proton-transfer compounds involving sulfosalicylic acid and aliphatic nitrogen Lewis bases, including piperazine and morpholine, reveals the importance of hydrogen bonding and structural analysis in understanding the properties of sulfonamide-based compounds. Although this study does not directly involve the specific compound of interest, it underscores the significance of analyzing hydrogen bonding patterns and crystal structures in designing compounds with desired properties (Smith, Wermuth, & Sagatys, 2011).

Biological Activities and Antioxidant Capacity

Karaman et al. (2016) investigated the synthesis of sulfonyl hydrazone compounds containing piperidine derivatives, assessing their antioxidant capacity and anticholinesterase activity. This research highlights the potential of piperidine and sulfonyl functional groups in contributing to biological activities, which could be relevant for the development of therapeutic agents or biochemical tools (Karaman et al., 2016).

Synthesis and Chemical Reactivity

Hadri and Leclerc (1993) detailed the synthesis of cis-4-(sulfomethyl)piperidine-2-carboxylic acid, providing insights into the chemical reactivity and potential synthesis pathways for related sulfonamide and piperidine-containing compounds. Understanding the synthesis and NMR assignment of similar compounds can aid in the development of new chemical entities with targeted properties (Hadri & Leclerc, 1993).

Tumor Necrosis Factor-α and Matrix Metalloproteinase Inhibitors

Venkatesan et al. (2004) explored the synthesis and structure-activity relationships of compounds as inhibitors of tumor necrosis factor-α converting enzyme and matrix metalloproteinases, focusing on sulfanyl, sulfinyl, and sulfonyl alkyl hydroxamates. This study indicates the therapeutic potential of sulfonamide derivatives in addressing inflammatory diseases and cancer, suggesting a possible research application for 3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid in medicinal chemistry (Venkatesan et al., 2004).

Safety And Hazards

Propiedades

IUPAC Name |

3-[2-(2-hydroxyethyl)piperidin-1-yl]sulfonylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S2/c14-7-4-9-3-1-2-6-13(9)20(17,18)10-5-8-19-11(10)12(15)16/h5,8-9,14H,1-4,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGOCPFKNBYZDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CCO)S(=O)(=O)C2=C(SC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorobenzyl)thio]-1-propanamine](/img/structure/B1517446.png)

![{3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1517451.png)

![3-{3-Carbamoyl-5,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B1517455.png)

![2-[2-(propan-2-yl)-1H-1,3-benzodiazol-1-yl]acetonitrile](/img/structure/B1517456.png)

![4-[(Cyclopropylcarbamoyl)amino]benzoic acid](/img/structure/B1517458.png)